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molecular formula C9H5FN2 B1322421 4-Fluoro-1H-indole-7-carbonitrile CAS No. 313337-33-6

4-Fluoro-1H-indole-7-carbonitrile

Cat. No. B1322421
M. Wt: 160.15 g/mol
InChI Key: OHNJUDBFNBBWHU-UHFFFAOYSA-N
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Patent
US06469006B1

Procedure details

To a solution of KOH (13.04 g, 0.232 mol) in 14% H2O/EtOH (50 ml) was added 4-fluoro-7-cyanoindole (900 mg, 5.60 mmol). The resulting mixture was refluxed for 12 hours, slowly cooled to room temperature, and concentrated in vacuo to about 30 ml. The residue was acidified to pH 2 with HCl (˜5.5 N aq.). The precipitate was filtered, washed with excess of water, and dried under high vacuum to afford 4-fluoro-7-carboxyindole as a white solid (100% conversion). The material was used without further purification.
Name
Quantity
13.04 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[F:3][C:4]1[CH:12]=[CH:11][C:10]([C:13]#N)=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[OH2:15].CCO>>[F:3][C:4]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:1])=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.04 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
900 mg
Type
reactant
Smiles
FC1=C2C=CNC2=C(C=C1)C#N
Name
H2O EtOH
Quantity
50 mL
Type
reactant
Smiles
O.CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 30 ml
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with excess of water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CNC2=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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